N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide
Description
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromothiophene core, which is a sulfur-containing heterocycle, and an amide functional group, making it a versatile molecule for further chemical modifications and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromothiophene-3-carboxylic acid and 3-amino-2,2-dimethylpropan-1-ol.
Reaction Conditions: The carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with the amine under anhydrous conditions to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to streamline the synthesis process and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: 5-aminomethylthiophene derivatives.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Properties
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-10(2,9(12)15)5-13-8(14)6-3-7(11)16-4-6/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOAQQTHPFHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CSC(=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system or industrial application.
Comparison with Similar Compounds
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2,2-dimethyl-3- { [4- (1-methyl-1H-indazol-5-yl)phenyl]sulfonyl}propanamide
N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-7- (4-methoxy-3- (3-methoxypropoxy)benzyl)-8-methylnonanamide
Uniqueness: N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide is unique due to its bromothiophene core, which imparts different chemical reactivity compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
